![molecular formula C24H19BrClN5O2S B12027545 N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027545.png)
N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-bromophényl)méthylidène]-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe qui présente une combinaison de groupes bromophényle, chlorophényle, méthoxyphényle et triazolyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(2-bromophényl)méthylidène]-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement un processus en plusieurs étapes :
Formation du cycle triazole : Le cycle triazole est synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés tels que les hydrazides et les aldéhydes.
Introduction du groupe bromophényle : Le groupe bromophényle est introduit par une réaction de bromation en utilisant du brome ou du N-bromosuccinimide (NBS) comme agent bromant.
Formation de la liaison hydrazone : La liaison hydrazone est formée en faisant réagir l'hydrazide avec un aldéhyde ou une cétone en conditions acides ou basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxyphényle, conduisant à la formation de dérivés quinoniques.
Réduction : Les réactions de réduction peuvent cibler la liaison hydrazone, la convertissant en dérivé hydrazine correspondant.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines, des thiols ou des alcoolates peuvent être utilisés en conditions basiques.
Produits majeurs
Oxydation : Dérivés quinoniques.
Réduction : Dérivés hydrazines.
Substitution : Divers dérivés phénylés substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
N'-[(E)-(2-bromophényl)méthylidène]-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications en recherche scientifique :
Chimie médicinale : Les caractéristiques structurelles du composé en font un candidat potentiel pour le développement de médicaments, en particulier comme agent antimicrobien ou anticancéreux.
Science des matériaux : Le composé peut être utilisé dans la synthèse de matériaux avancés avec des propriétés électroniques ou optiques spécifiques.
Synthèse organique : Il sert d'intermédiaire polyvalent dans la synthèse de molécules organiques plus complexes.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(2-bromophényl)méthylidène]-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs, inhibant leur activité et conduisant à des effets thérapeutiques.
Voies impliquées : Il peut moduler des voies de signalisation impliquées dans la prolifération cellulaire, l'apoptose ou la réponse immunitaire.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2-chlorophényl)méthylidène]-2-{[4-(4-bromophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(E)-(2-méthoxyphényl)méthylidène]-2-{[4-(4-chlorophényl)-5-(4-bromophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
La combinaison unique de groupes bromophényle, chlorophényle et méthoxyphényle dans N'-[(E)-(2-bromophényl)méthylidène]-2-{[4-(4-chlorophényl)-5-(4-méthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C24H19BrClN5O2S |
|---|---|
Poids moléculaire |
556.9 g/mol |
Nom IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN5O2S/c1-33-20-12-6-16(7-13-20)23-29-30-24(31(23)19-10-8-18(26)9-11-19)34-15-22(32)28-27-14-17-4-2-3-5-21(17)25/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
Clé InChI |
VZJHNXMHWIVQJL-MZJWZYIUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=CC=C4Br |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


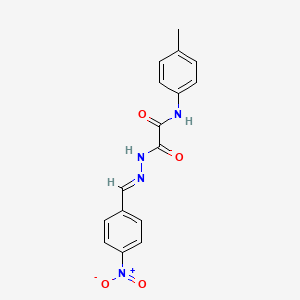
![(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027474.png)
![isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12027486.png)
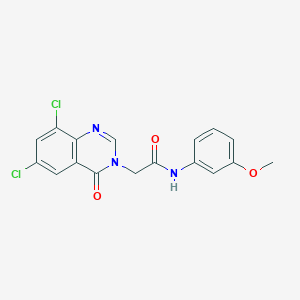
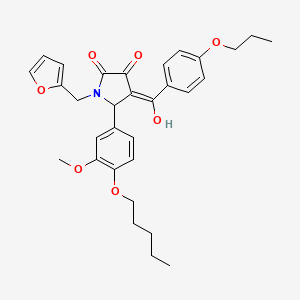
![methyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12027502.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12027513.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12027516.png)
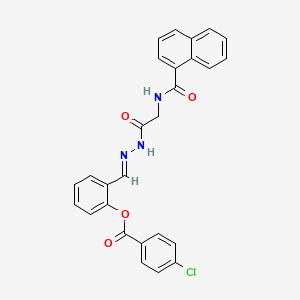
![1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12027523.png)
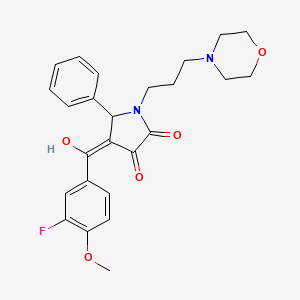
![5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027534.png)
![[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027540.png)
![1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12027542.png)
